5-(o-Tolyloxy)furan-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(2-methylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-9-4-2-3-5-11(9)15-12-7-6-10(8-13)14-12/h2-8H,1H3 |
InChI Key |
KNAGHKFTZYEDRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(O2)C=O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (1D and 2D Techniques: ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)
NMR spectroscopy would be the primary tool for elucidating the molecular structure of 5-(o-tolyloxy)furan-2-carbaldehyde.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehydic proton, the furan (B31954) ring protons, the aromatic protons of the tolyl group, and the methyl protons. The aldehydic proton would appear as a singlet in the downfield region, typically around 9-10 ppm. The furan ring protons would exhibit characteristic coupling patterns. The protons on the tolyl group would show complex splitting patterns in the aromatic region (around 7-8 ppm) due to their coupling with each other. The methyl group protons would appear as a singlet in the upfield region, around 2-2.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Distinct signals would be expected for the aldehydic carbonyl carbon (around 175-185 ppm), the carbons of the furan ring, the aromatic carbons of the tolyl group, and the methyl carbon.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, between the protons on the furan ring and between the aromatic protons of the tolyl group.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate the proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the furan ring, the ether oxygen, and the tolyl group, as well as the position of the aldehyde group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule, particularly the relative orientation of the furan and tolyl rings.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy would be used to identify the functional groups present in the molecule.
IR Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration of the aldehyde group in the range of 1670-1700 cm⁻¹. Characteristic bands for C-H stretching of the aromatic and furan rings would appear around 3000-3100 cm⁻¹. The C-O-C stretching of the ether linkage would likely be observed in the 1200-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations and the C=C stretching of the furan ring would be expected to show strong signals.
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS, LC-MS)
Mass spectrometry would be used to determine the molecular weight and to study the fragmentation pattern of the molecule, which can provide further structural information.
HRMS (High-Resolution Mass Spectrometry): This would provide a highly accurate mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₂H₁₀O₂).
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique would be useful for analyzing the purity of the compound and providing mass spectral data. The fragmentation pattern would likely involve the loss of the formyl group (CHO), the tolyl group, or cleavage of the ether bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The conjugated system, which includes the furan ring, the aldehyde group, and the tolyl group, would be expected to absorb in the UV region. The spectrum would likely show π → π* transitions.
Chemical Reactivity and Transformation Pathways
Reactivity of the Furan (B31954) Ring System in 5-(o-Tolyloxy)furan-2-carbaldehyde
The furan ring is an aromatic heterocycle with a π-electron system that is richer than that of benzene (B151609), making it more susceptible to electrophilic attack. ucalgary.ca The oxygen atom in the ring donates electron density, activating the ring towards substitution.
Electrophilic aromatic substitution on furan rings occurs more readily than on benzene, often with milder reagents and under less harsh conditions. pearson.compearson.com The substitution preferentially takes place at the C-2 and C-5 positions, as the carbocation intermediates formed during substitution at these positions are better stabilized by resonance. pearson.comquora.com In this compound, the C-5 position is already substituted, and the C-2 position is occupied by the aldehyde group. The aldehyde group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. However, the oxygen of the tolyloxy group is electron-donating and would activate the ring. The directing effects of the existing substituents would need to be considered for any further substitution.
Common electrophilic substitution reactions for furans include nitration, halogenation, and sulfonation. pharmaguideline.com For instance, nitration of furan is typically carried out at low temperatures with a mild nitrating agent like acetyl nitrate. pharmaguideline.com Halogenation with bromine or chlorine can be vigorous, leading to polyhalogenated products, thus requiring milder conditions for monosubstitution. pharmaguideline.com
| Reaction Type | Typical Reagents | Expected Product Position |
| Nitration | Acetyl nitrate | C-3 or C-4 |
| Halogenation | Bromine in dioxane at low temperature | C-3 or C-4 |
| Sulfonation | Sulfur trioxide in pyridine | C-3 or C-4 |
Note: The table presents expected reactivity based on general furan chemistry. Specific outcomes for this compound would require experimental validation.
The furan ring can act as a diene in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. mdpi.com This reaction provides a pathway to form bicyclic adducts and is a valuable tool in organic synthesis. mdpi.com The reactivity of the furan as a diene is influenced by the substituents on the ring. Electron-withdrawing groups, such as the aldehyde group in this compound, generally decrease the reactivity of the furan in Diels-Alder reactions. The reaction is often reversible, and the stability of the cycloadduct is a key factor. Other types of cycloadditions, such as [3+2] and [5+2] cycloadditions, are also known for furan derivatives, expanding their synthetic utility. researchgate.netrsc.org
| Cycloaddition Type | Reactant Type | Product Type |
| [4+2] Diels-Alder | Alkene or alkyne (dienophile) | Oxabicycloheptene derivative |
| [3+2] Dipolar Cycloaddition | Nitrile oxide | 3-(2-furanyl)-4,5-dihydro-isoxazole derivative researchgate.net |
Note: The table illustrates potential cycloaddition pathways for the furan ring system.
Transformations of the Aldehyde Functionality at C-2
The aldehyde group at the C-2 position of this compound is a versatile functional group that can undergo a wide range of chemical transformations.
The aldehyde group can be readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. The oxidation of furan-2-carbaldehydes to their corresponding carboxylic acids is a well-established reaction. For example, the oxidation of the related compound 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) has been extensively studied, often proceeding through a 5-formylfuran-2-carboxylic acid intermediate. nih.govmdpi.comnih.gov This indicates that the aldehyde group of this compound can be selectively oxidized. Both chemical and biocatalytic methods have been developed for such oxidations. rsc.orgmdpi.com
| Oxidizing System | Product |
| Metal-based catalysts (e.g., Co/Mn/Br) with O2 | 5-(o-Tolyloxy)furan-2-carboxylic acid researchgate.net |
| Metal-free systems (e.g., NaOtBu/DMF with O2) | 5-(o-Tolyloxy)furan-2-carboxylic acid nih.gov |
| Biocatalysts (e.g., whole-cell systems) | 5-(o-Tolyloxy)furan-2-carboxylic acid rsc.orgmdpi.com |
Note: This table provides examples of oxidation systems applicable to furan-2-carbaldehydes.
The aldehyde group can be reduced to a primary alcohol, yielding 5-(o-Tolyloxy)furan-2-methanol. This reduction can be achieved using a variety of reducing agents, from simple metal hydrides to more complex catalytic systems. The reduction of furfural (B47365) to furfuryl alcohol is a common transformation in biomass conversion, and similar methodologies can be applied to this compound. osti.gov
| Reducing Agent | Product |
| Sodium borohydride (NaBH4) | 5-(o-Tolyloxy)furan-2-methanol |
| Lithium aluminum hydride (LiAlH4) | 5-(o-Tolyloxy)furan-2-methanol |
| Catalytic hydrogenation (e.g., H2/RuO2) | 5-(o-Tolyloxy)furan-2-methanol osti.gov |
Note: The table lists common reducing agents for the conversion of aldehydes to alcohols.
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to a range of condensation products. These reactions are fundamental in the synthesis of more complex molecules.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, typically catalyzed by a base. sphinxsai.comnih.govdamascusuniversity.edu.sysciensage.info This is a powerful method for forming new carbon-carbon double bonds. sphinxsai.com 5-Substituted furan-2-carbaldehydes are known to undergo Knoevenagel condensation with various active methylene compounds. sphinxsai.comdamascusuniversity.edu.sy
Hydrazone Formation: Aldehydes react with hydrazine and its derivatives to form hydrazones. nih.govrsc.orgresearchgate.net This reaction is often used for the characterization of aldehydes and for the synthesis of compounds with potential biological activity. rsc.org
Schiff Base Formation: The reaction of the aldehyde with primary amines leads to the formation of Schiff bases (or imines). nih.goveijppr.comneliti.com This is a reversible reaction that is often driven to completion by the removal of water. Schiff bases are important intermediates in organic synthesis and are also found in many biologically active compounds. nih.gov
| Reaction Type | Nucleophile | Product |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, indan-1,3-dione) | Furfurylidene derivative nih.govdamascusuniversity.edu.sy |
| Hydrazone Formation | Hydrazine or substituted hydrazine | Hydrazone derivative nih.govrsc.org |
| Schiff Base Formation | Primary amine | Schiff base (Imine) neliti.com |
Note: This table summarizes key condensation reactions of the aldehyde group.
Nucleophilic Addition Reactions at the Carbonyl Carbon
The aldehyde functional group in this compound is a key site for chemical reactivity, readily undergoing nucleophilic addition reactions at the electrophilic carbonyl carbon. The electron-withdrawing nature of the furan ring and the tolyloxy group enhances the partial positive charge on the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.
Common nucleophilic addition reactions include the formation of alcohols through reaction with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi). For instance, the reaction with methylmagnesium bromide would yield a secondary alcohol. Another important transformation is the Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form an alkene, effectively replacing the carbonyl oxygen with a carbon-carbon double bond. Cyanohydrin formation can be achieved by treating the aldehyde with a source of cyanide, such as hydrogen cyanide or a salt thereof. Furthermore, reductive amination, involving the initial formation of an imine or enamine followed by reduction, provides a route to various substituted amines.
The stereochemical outcome of these reactions can be influenced by the steric hindrance imposed by the bulky o-tolyloxy group, potentially leading to diastereoselective addition if a new stereocenter is formed and a chiral reagent or catalyst is employed.
Table 1: Illustrative Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Carbon Nucleophile | Methylmagnesium Bromide | Secondary Alcohol |
| Carbon Nucleophile | Wittig Reagent (Ph3P=CH2) | Alkene |
| Carbon Nucleophile | Trimethylsilyl Cyanide | Cyanohydrin |
| Nitrogen Nucleophile | Methylamine | Imine (intermediate) |
Reactivity and Modifications of the o-Tolyloxy Moiety
The o-tolyloxy moiety presents additional sites for chemical modification, specifically on the aromatic tolyl ring and the methyl group.
Electrophilic Aromatic Substitution on the Tolyloxy Phenyl Ring
The phenyl ring of the o-tolyloxy group is susceptible to electrophilic aromatic substitution. The hydroxyl group (as part of the ether linkage) and the methyl group are both activating and ortho-, para-directing. However, the positions ortho and para to the large ether linkage may be sterically hindered. The methyl group is also activating and directs to its ortho and para positions. Therefore, the substitution pattern will be a result of the combined directing effects of these two groups and steric considerations.
Typical electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (with halogens in the presence of a Lewis acid), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl or acyl halide with a Lewis acid catalyst). The precise location of substitution will depend on the specific reagents and reaction conditions, with a potential for a mixture of isomeric products.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) Isomer Position |
|---|---|---|
| Nitration | NO2+ | 4-nitro and 6-nitro substitution |
| Bromination | Br+ | 4-bromo and 6-bromo substitution |
Selective Transformations of the Toluene Methyl Group
The methyl group attached to the phenyl ring can also be a site for chemical transformation. Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom to the benzylic position, forming a halomethyl derivative. This product can then serve as a precursor for a variety of other functional groups through nucleophilic substitution reactions.
Furthermore, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). Milder oxidation conditions can potentially lead to the formation of an aldehyde or a primary alcohol, although selective oxidation to these intermediates can be challenging.
Mechanistic Studies and Kinetic Analysis of Key Reactions
Detailed mechanistic and kinetic studies for reactions involving this compound are not extensively reported in the literature. However, the mechanisms of its key reactions can be inferred from well-established principles of organic chemistry.
The nucleophilic addition to the carbonyl carbon proceeds via a standard two-step mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is typically the rate-determining step. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking species. In the second step, the tetrahedral intermediate is protonated (or undergoes another appropriate workup step) to yield the final product. Kinetic studies on analogous systems show that the reaction rate is dependent on the concentration of both the aldehyde and the nucleophile.
The mechanism of electrophilic aromatic substitution on the tolyloxy ring follows the general arenium ion mechanism. The electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The formation of this intermediate is the rate-determining step. The stability of the arenium ion, which is influenced by the electronic effects of the substituents on the ring, determines the regioselectivity of the reaction. The final step involves the departure of a proton from the arenium ion to restore the aromaticity of the ring. Kinetic analyses would likely show a rate law that is first order in both the aromatic substrate and the electrophile.
Transformations of the toluene methyl group, such as radical halogenation, proceed via a free radical chain mechanism involving initiation, propagation, and termination steps. The rate of these reactions is dependent on the concentration of the radical initiator and can be influenced by light. Oxidation reactions of the methyl group involve complex multi-step processes, and their kinetics are highly dependent on the specific oxidizing agent and reaction conditions used.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Implications for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For 5-(o-Tolyloxy)furan-2-carbaldehyde, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.
Calculation of Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions)
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a general measure of a molecule's reactivity. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): The resistance of a molecule to change its electron configuration.
Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its environment.
Local reactivity descriptors, such as Fukui functions , identify the most reactive sites within a molecule. These functions indicate the change in electron density at a specific atom when an electron is added or removed, thus highlighting the regions most susceptible to electrophilic, nucleophilic, or radical attack.
A hypothetical data table for such descriptors might look like this:
| Descriptor | Symbol | Value (Arbitrary Units) |
| HOMO Energy | EHOMO | - |
| LUMO Energy | ELUMO | - |
| Energy Gap | ΔE | - |
| Electronegativity | χ | - |
| Chemical Hardness | η | - |
| Global Softness | S | - |
| Electrophilicity Index | ω | - |
| Note: Specific values for this compound are not available. |
Conformational Analysis and Energetic Landscapes of this compound
The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-O-C ether linkage and the bond connecting the tolyl group, gives rise to different conformers. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. This is crucial as the molecule's reactivity and biological activity can be highly dependent on its preferred shape. An energetic landscape, or potential energy surface, would map the energy of the molecule as a function of its torsional angles, revealing the energy barriers between different conformers.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational flexibility of this compound and its interactions with solvent molecules. This would reveal how the molecule moves, vibrates, and changes its shape in a realistic environment, such as in water or an organic solvent. Such simulations are valuable for understanding how the solvent can influence the molecule's preferred conformation and, consequently, its reactivity.
Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States
For any chemical reaction involving this compound, quantum chemical calculations can be employed to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate. These calculations provide a detailed, step-by-step understanding of how chemical bonds are broken and formed during a reaction.
In Silico Prediction of Biological Activity and Molecular Interactions
In silico methods use computational models to predict the biological activity of a molecule without the need for laboratory experiments. This often involves techniques like molecular docking, where a 3D model of the compound is "docked" into the binding site of a target protein (e.g., an enzyme or receptor). The docking software calculates a score that estimates the binding affinity between the molecule and the protein. For this compound, this could be used to screen for potential interactions with various biological targets, suggesting possible therapeutic applications or toxicological effects. Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be predicted to assess the molecule's drug-likeness.
A hypothetical table for predicted biological activity might be:
| Target Protein | Docking Score (kcal/mol) | Predicted Activity |
| Cyclooxygenase-2 (COX-2) | - | Anti-inflammatory |
| Lanosterol 14α-demethylase | - | Antifungal |
| Acetylcholinesterase | - | Neurological |
| Note: This data is purely illustrative and not based on actual calculations for this compound. |
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with the active site of a target protein.
For a compound like this compound, molecular docking studies would involve:
Selection of Biological Targets: Based on the structural similarity to other biologically active furan (B31954) derivatives, potential protein targets could include enzymes such as cyclooxygenases, lipoxygenases, or various microbial enzymes.
Preparation of Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the receptor, and various conformations would be sampled to find the most stable binding mode.
Analysis of Results: The output would provide a docking score, representing the binding affinity, and a detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.
A hypothetical data table for such a study might look like this:
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclooxygenase-2 | XXXX | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| 5-Lipoxygenase | YYYY | -7.9 | His367, His372, Phe421 | Hydrophobic, Pi-Pi Stacking |
| Bacterial DNA Gyrase | ZZZZ | -9.2 | Asp73, Gly77, Arg136 | Hydrogen Bond, Electrostatic |
Note: The data in this table is purely illustrative and not based on actual experimental results.
Pharmacophore Modeling for Structure-Activity Relationship (SAR) Prediction
Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used to screen large databases of compounds to find new potential drugs with similar activity.
The process for developing a pharmacophore model for a series of furan derivatives, which could include this compound, would typically involve:
Training Set Selection: A group of molecules with known biological activity against a specific target is selected.
Feature Identification: The common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups, are identified in the most active compounds.
Model Generation and Validation: A 3D model representing the spatial arrangement of these features is created. This model is then validated by testing its ability to distinguish between active and inactive compounds.
SAR Prediction: The validated pharmacophore model can be used to predict the activity of new compounds, like this compound, by assessing how well they fit the model.
A potential pharmacophore model for a class of furan-based inhibitors might include features like a hydrogen bond acceptor (the aldehyde oxygen), an aromatic ring (the furan ring), and a hydrophobic feature (the tolyloxy group).
Table 2: Hypothetical Pharmacophoric Features for a Furan-Based Inhibitor Series
| Pharmacophoric Feature | Location in this compound | Importance for Activity |
| Hydrogen Bond Acceptor | Aldehyde Oxygen | High |
| Aromatic Ring | Furan Ring | High |
| Aromatic Ring | Toluene Ring | Moderate |
| Hydrophobic Region | o-Tolyl Group | Moderate |
Note: This table represents a hypothetical model and is not derived from experimental data.
While direct computational studies on this compound are not yet available, the established methodologies of molecular docking and pharmacophore modeling provide a clear roadmap for future research to elucidate its potential biological activities and structure-activity relationships.
Conclusion and Future Research Directions
Synthesis and Biological Potential of 5-(o-Tolyloxy)furan-2-carbaldehyde
Currently, there are no specific, documented synthetic routes for this compound in peer-reviewed scientific literature. While general methods for the synthesis of similar aryl ether furan (B31954) derivatives exist, the specific adaptation and optimization of these methods for the ortho-tolyl isomer have not been reported.
Similarly, the biological potential of this compound is entirely unknown. There are no published studies on its bioactivity, leaving its potential as a therapeutic agent or a biologically active probe unevaluated. The broader class of furan-2-carbaldehydes has been investigated for various biological activities, but these findings cannot be directly extrapolated to this specific, unstudied derivative.
Identification of Remaining Research Challenges and Unexplored Avenues
The primary research challenge concerning this compound is its initial synthesis. Developing a reliable and efficient synthetic pathway is the first and most critical step for any further investigation. The steric hindrance from the ortho-methyl group on the tolyloxy substituent may present a unique challenge compared to its meta and para isomers, potentially requiring tailored catalytic systems or reaction conditions.
Once synthesized, a significant unexplored avenue will be the comprehensive characterization of its physicochemical properties. This fundamental data is a prerequisite for any subsequent research. Following characterization, the exploration of its biological activity is a major research gap. Screening this compound against various biological targets, such as enzymes, receptors, or microbial strains, could reveal novel therapeutic potentials.
Potential for Further Rational Design and Scaffold Optimization through Chemical Synthesis
Without any initial data on the biological activity of this compound, the potential for rational design and scaffold optimization remains purely theoretical. Should the compound exhibit any interesting biological properties, a systematic structure-activity relationship (SAR) study would be a logical next step.
Future synthetic efforts could focus on modifying the furan core, the aldehyde functional group, or the tolyloxy moiety to explore how these changes impact its activity. For instance, the aldehyde could be converted to other functional groups like an alcohol, acid, or imine to probe different interactions with biological systems. Furthermore, variations in the substitution pattern on the tolyl ring could be explored to optimize any observed biological effects.
Prospects for Application in Chemical Biology and Advanced Materials Research
The prospects for the application of this compound in chemical biology and advanced materials research are currently speculative. In chemical biology, if the compound is found to have a specific biological target, it could be developed into a chemical probe to study cellular processes.
In the realm of advanced materials, furan-based compounds are known to be valuable precursors for polymers and other functional materials. The introduction of the tolyloxy group could impart unique properties, such as altered thermal stability, solubility, or optical characteristics, to such materials. However, without the availability of the compound itself, these potential applications remain in the realm of hypothesis.
Q & A
Q. What are the established synthetic routes for 5-(o-Tolyloxy)furan-2-carbaldehyde?
The synthesis of this compound typically involves coupling reactions between furan derivatives and substituted aryl groups. For example, analogous compounds like 5-(nitrophenyl)furan-2-carbaldehydes are synthesized via multi-step pathways involving nitration, oxidation, and coupling reactions (Fig. 1 in ). Key steps include the introduction of the o-tolyloxy group via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, followed by aldehyde functionalization. Reaction optimization (e.g., temperature, catalyst selection) is critical to achieving high yields .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Structural characterization employs:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions on the furan ring and aryl group .
- IR spectroscopy to identify the aldehyde carbonyl stretch (~1700 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .
- X-ray crystallography (using SHELX programs) for definitive solid-state structure determination, though this requires high-quality single crystals .
Q. What thermodynamic properties (e.g., combustion energy, enthalpy of formation) are available for this compound?
While direct data for this compound is limited, studies on structurally similar 5-(nitrophenyl)furan-2-carbaldehydes reveal:
- Combustion energy (ΔcH°) values range from -4500 to -4800 kJ/mol, determined via bomb calorimetry .
- Enthalpy of formation (ΔfH°) in the solid state is calculated using Hess’s law, with corrections for phase transitions .
- Comparative analysis with additive methods (e.g., Benson group increments) shows deviations due to steric and electronic effects of the o-tolyloxy group .
Advanced Research Questions
Q. How do substituent positions (ortho vs. para) on the aryl group affect thermodynamic stability and reactivity?
Substituent position significantly impacts stability:
- Ortho-substituted derivatives (e.g., 5-(2-nitrophenyl)furan-2-carbaldehyde) exhibit lower thermal stability due to steric hindrance and reduced resonance stabilization compared to para-substituted analogs .
- Enthalpy of combustion for ortho isomers is typically 1–2% lower than para isomers, as seen in nitrophenyl-furan derivatives .
- Reactivity in nucleophilic reactions is also attenuated in ortho-substituted compounds due to hindered access to the aldehyde group .
Q. What computational methods validate experimental structural data for this compound?
- Density Functional Theory (DFT) optimizes molecular geometry and predicts vibrational frequencies (IR), which are compared to experimental data to confirm assignments .
- Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions in crystallographic data, explaining packing efficiency and stability .
- SHELX refinement leverages least-squares algorithms to fit X-ray diffraction data, with R-factor thresholds (<5%) ensuring accuracy .
Q. How can solubility challenges in polar solvents be addressed for formulation studies?
- Co-solvency approaches : Ethyl acetate or acetone/water mixtures enhance solubility, as demonstrated for nitrophenyl-furan analogs .
- Derivatization : Converting the aldehyde to a hydrazone or oxime improves aqueous solubility while retaining bioactivity .
- Temperature modulation : Solubility in ethyl acetate increases linearly with temperature (ΔsolH ~25–30 kJ/mol), enabling hot-melt extrusion techniques .
Q. How can contradictions in reaction yields between small-scale and pilot-scale syntheses be resolved?
Discrepancies often arise from:
- Heat/mass transfer limitations in larger batches, mitigated by optimizing stirring rates and reactor geometry .
- Byproduct formation due to prolonged reaction times, addressed via in-line monitoring (e.g., FTIR) to terminate reactions at >98% conversion .
- Catalyst deactivation , resolved by using immobilized catalysts or flow chemistry systems .
Safety and Handling Considerations
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during high-temperature reactions .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .
- Storage : Keep in airtight containers under argon at 2–8°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
